An In-depth Technical Guide to the Basic Properties of 2-Methoxy-4-propylcyclohexan-1-ol
An In-depth Technical Guide to the Basic Properties of 2-Methoxy-4-propylcyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-Methoxy-4-propylcyclohexan-1-ol, a substituted cyclohexanol derivative with potential applications in various scientific fields. The document details its chemical and physical characteristics, provides insights into its synthesis and purification, and presents available spectral data for its characterization. Furthermore, this guide explores the known reaction pathways involving this compound and discusses the biological activities of related cyclohexanol derivatives, offering a basis for future research and development. All quantitative data is summarized in structured tables, and key experimental workflows and reaction pathways are visualized using diagrams to facilitate understanding.
Chemical and Physical Properties
2-Methoxy-4-propylcyclohexan-1-ol is a cyclic alcohol with a molecular formula of C₁₀H₂₀O₂ and a molecular weight of 172.27 g/mol .[1][2] It is also known by other names, including 2-Methoxy-4-propylcyclohexanol.[] The presence of three chiral centers at positions 1, 2, and 4 of the cyclohexane ring results in the possibility of eight stereoisomers.[4] The physical and chemical properties of 2-Methoxy-4-propylcyclohexan-1-ol are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O₂ | [1][2] |
| Molecular Weight | 172.27 g/mol | [1] |
| CAS Number | 23950-98-3 | [][4] |
| Boiling Point | 234 °C | [5] |
| Density | 0.95 g/cm³ | [5] |
| Flash Point | 91.4 °C | [6] |
| Vapor Pressure | 0.00405 mmHg at 25°C | [6] |
| LogP (predicted) | 2.2 | [7] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 3 | [6] |
Synthesis and Purification
The primary route for the synthesis of 2-Methoxy-4-propylcyclohexan-1-ol is through the catalytic hydrodeoxygenation (HDO) of 4-propylguaiacol, a lignin-derived phenolic compound.[4][8] This process is of significant interest in the context of biorefineries and the conversion of biomass into valuable chemicals.
Experimental Protocols
Synthesis via Hydrodeoxygenation of 4-Propylguaiacol:
A detailed experimental protocol for the synthesis of 2-Methoxy-4-propylcyclohexan-1-ol from 4-propylguaiacol is outlined below, based on typical hydrodeoxygenation reactions found in the literature.
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Materials: 4-propylguaiacol, catalyst (e.g., 5% Ru/C or NiMo/Al₂O₃), solvent (e.g., isooctane or water), hydrogen gas (H₂).
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Apparatus: High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.
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Procedure:
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The autoclave reactor is charged with 4-propylguaiacol, the chosen catalyst, and the solvent.
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The reactor is sealed and purged several times with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 300 psig).[9][10]
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The reaction mixture is heated to the target temperature (e.g., 80-400 °C) with continuous stirring.[9][10]
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The reaction is allowed to proceed for a specific duration (e.g., 1-4 hours).
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After the reaction, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.
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The reaction mixture is filtered to remove the catalyst.
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The solvent is removed from the filtrate under reduced pressure to yield the crude product containing 2-Methoxy-4-propylcyclohexan-1-ol.
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Purification:
The crude product is a mixture of 2-Methoxy-4-propylcyclohexan-1-ol, unreacted starting material, and other byproducts. Purification can be achieved using column chromatography.
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Stationary Phase: Silica gel (60-120 mesh).
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Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Procedure:
-
The crude product is dissolved in a minimal amount of the initial mobile phase.
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The silica gel column is prepared using the initial mobile phase.
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The dissolved crude product is loaded onto the top of the column.
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The column is eluted with the mobile phase gradient.
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Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
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The fractions containing pure 2-Methoxy-4-propylcyclohexan-1-ol are combined, and the solvent is evaporated under reduced pressure to yield the purified compound.
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Reaction Pathways
The hydrodeoxygenation of 4-propylguaiacol to 2-Methoxy-4-propylcyclohexan-1-ol is the initial and key step in a more extensive reaction network. Two primary pathways are proposed for the conversion of 4-propylguaiacol: the Hydrogenation (HYD) pathway and the Direct Deoxygenation (DDO) pathway.[4] 2-Methoxy-4-propylcyclohexan-1-ol is the primary product of the HYD pathway.
Caption: Reaction pathways for the conversion of 4-propylguaiacol.
Spectroscopic Data
The structural elucidation of 2-Methoxy-4-propylcyclohexan-1-ol relies heavily on spectroscopic techniques. While experimental data is limited in the public domain, predicted data provides valuable insights for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts for a stereoisomer of 2-Methoxy-4-propylcyclohexan-1-ol are presented below. The exact chemical shifts will vary depending on the specific stereoisomer and the solvent used for analysis.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H | 3.4 - 4.0 | 70 - 80 |
| C2-H | 3.2 - 3.8 | 75 - 85 |
| OCH₃ | ~3.3 | 55 - 60 |
| C4-H | 1.2 - 1.8 | 30 - 40 |
| Propyl-CH₂ | 1.1 - 1.6 | 35 - 45 |
| Propyl-CH₂ | 1.1 - 1.6 | 20 - 30 |
| Propyl-CH₃ | ~0.9 | ~14 |
Mass Spectrometry (MS)
The predicted fragmentation pattern of 2-Methoxy-4-propylcyclohexan-1-ol in mass spectrometry is crucial for its identification. The predicted collision cross section (CCS) values for various adducts are also available.[7]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 173.15361 | 140.2 |
| [M+Na]⁺ | 195.13555 | 145.5 |
| [M-H]⁻ | 171.13905 | 141.8 |
| [M+NH₄]⁺ | 190.18015 | 160.2 |
| [M+K]⁺ | 211.10949 | 144.2 |
| [M+H-H₂O]⁺ | 155.14359 | 135.0 |
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methoxy-4-propylcyclohexan-1-ol is expected to show characteristic absorption bands for the hydroxyl and ether functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200 - 3600 (broad) |
| C-H stretch (alkane) | 2850 - 3000 |
| C-O stretch (alcohol) | 1050 - 1260 |
| C-O stretch (ether) | 1000 - 1300 |
Biological Activity and Potential Signaling Pathways
While specific biological activities and signaling pathways for 2-Methoxy-4-propylcyclohexan-1-ol have not been extensively studied, the broader class of cyclohexanol derivatives has been shown to possess a range of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[11][12][13] Some cyclohexanol derivatives are known to act as synthons in the preparation of biologically active molecules.[14]
Given the structural similarities to other bioactive molecules, a hypothetical workflow for investigating the biological activity of 2-Methoxy-4-propylcyclohexan-1-ol is proposed below.
Caption: A general workflow for the investigation of biological activity.
Conclusion
2-Methoxy-4-propylcyclohexan-1-ol is a molecule of interest due to its role as a key intermediate in the valorization of lignin, a renewable biomass resource. This technical guide has summarized its fundamental chemical and physical properties, outlined a general protocol for its synthesis and purification, and presented available spectral data for its characterization. While direct evidence of its biological activity is currently lacking, the known activities of related cyclohexanol derivatives suggest that this compound could be a valuable subject for future research in drug discovery and development. The provided information aims to serve as a foundational resource for researchers and scientists working with this and similar molecules.
References
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- 2. 2-Methoxy-4-propylcyclohexan-1-ol [myskinrecipes.com]
- 4. 2-Methoxy-4-propylcyclohexan-1-ol | 23950-98-3 | Benchchem [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. 2-methoxy-4-propylcyclohexan-1-ol|23950-98-3|lookchem [lookchem.com]
- 7. PubChemLite - 2-methoxy-4-propylcyclohexan-1-ol (C10H20O2) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Process Simulation Modelling of the Catalytic Hydrodeoxygenation of 4-Propylguaiacol in Microreactors [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mmsl.cz [mmsl.cz]
